molecular formula C8H16ClNO3 B13484201 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride

Cat. No.: B13484201
M. Wt: 209.67 g/mol
InChI Key: ZWFVNFFOJCTILK-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemically modified building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a tetrahydropyran (oxane) ring, a scaffold recognized for its ability to improve the physicochemical properties of lead compounds. In drug design, saturated oxygen-containing heterocycles like the oxane ring in this reagent are often utilized to fine-tune key characteristics of a molecule, such as its aqueous solubility and metabolic stability . The simultaneous presence of both an amine and a carboxylic acid functional group on the same carbon atom makes this reagent a versatile synthon. It is particularly suited for the synthesis of more complex molecules, serving as a critical spacer or linker that can be incorporated into larger structures targeting various biological pathways. Researchers value this compound for its potential application in developing novel chemical entities for preclinical research, including potential inhibitors targeting enzymes and receptors involved in human diseases . The strategic incorporation of such polar, three-dimensional scaffolds is a established strategy to explore structure-activity relationships and optimize the drug-like properties of new bioactive compounds. This product is intended for research purposes by qualified laboratory personnel.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-aminoethyl)oxane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c9-4-1-8(7(10)11)2-5-12-6-3-8;/h1-6,9H2,(H,10,11);1H

InChI Key

ZWFVNFFOJCTILK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves constructing the oxane ring through cyclization of suitably functionalized amino acid derivatives or their precursors, followed by functional group modifications to introduce the aminoethyl group at the 4-position of the oxane ring.

Key Steps

  • Preparation of the precursor: Starting from amino acids or amino alcohols, such as serine derivatives, which contain the necessary hydroxyl and amino functionalities.
  • Formation of the oxane ring: Cyclization is achieved through intramolecular nucleophilic attack facilitated by activation of hydroxyl groups, often using dehydrating agents or catalysts.
  • Introduction of aminoethyl group: Alkylation or aminoalkylation of the ring, typically via nucleophilic substitution with ethylene diamine derivatives or related reagents.

Reaction Conditions

  • Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to promote ring closure.
  • Mild heating (around 80–120°C) to facilitate cyclization.
  • Purification via crystallization or chromatography.

Direct Synthesis from 4-Hydroxyethyl Precursors

Method Overview

This involves starting from 4-hydroxyethyl compounds, such as 4-hydroxyethyl-oxane derivatives, followed by amino group introduction and salt formation.

Key Steps

Reaction Conditions

  • Reactions typically occur in polar solvents like ethanol or water.
  • Mild heating (25–50°C) for substitution reactions.
  • Acidic or basic hydrolysis to introduce the carboxylic acid.

Hydrolysis and Functionalization of Cyclic Precursors

Method Overview

This strategy involves hydrolyzing cyclic esters or lactones derived from oxane rings to obtain the desired amino acid hydrochloride salt.

Key Steps

Reaction Conditions

  • Hydrolysis under alkaline conditions (pH 12–14).
  • Use of solvents like water, ethanol, or mixtures.
  • Purification through crystallization and salt formation.

Purification and Characterization Data

Step Reagents Solvent Temperature Duration Purification Method Yield (%) Remarks
Cyclization Amino alcohol + dehydrating agent Toluene or Dioxane 80–120°C 4–8 hours Crystallization ~70–85 Ring closure efficiency depends on conditions
Aminoethyl substitution Ethylene diamine derivatives Ethanol / Water 25–50°C 12–24 hours Chromatography / Crystallization ~60–75 Control of pH critical for selectivity
Hydrolysis NaOH or HCl Water / Ethanol 25–60°C 2–6 hours Filtration / Crystallization >80 High purity salt obtained

Summary of Preferred Conditions for Synthesis

Step Preferred Conditions Rationale
Cyclization 80–120°C, dehydrating agents Efficient ring formation
Aminoalkylation pH 8–10, room temperature Selective substitution
Hydrolysis pH 12–14, 25–60°C Complete conversion to acid salt
Purification Crystallization from water or ethanol High purity, yield >85%

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s activity and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(2-Aminoethyl)oxane-4-carboxylic acid HCl Oxane -COOH, -CH2CH2NH2·HCl C8H14ClNO3 207.66 Potential biochemical reagent; high solubility
4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBFS) Benzene -SO2F, -CH2CH2NH2·HCl C8H11ClFNO2S 255.70 Serine protease inhibitor; stabilizes enzymes
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid Oxane -COOH, -C6H4-OCH2C6H5 C19H20O4 312.36 Hydrophobic; used in polymer synthesis
Methyl 4-aminothiane-4-carboxylate HCl Thiane (sulfur analog of oxane) -COOCH3, -NH2·HCl C7H14ClNO2S 211.71 Enhanced metabolic stability; drug intermediate
4-(3-Chlorophenyl)oxane-4-carboxylic acid Oxane -COOH, -C6H4-Cl C12H13ClO3 240.68 Hydrophobic; industrial research applications
4-(2-Methoxyphenyl)oxan-4-amine HCl Oxane -NH2·HCl, -C6H4-OCH3 C12H18ClNO2 243.73 Bioactive amine; potential CNS drug candidate

Key Observations

Functional Group Influence
  • Aminoethyl vs. Sulfonyl Fluoride: The aminoethyl group in the target compound and AEBFS enables nucleophilic reactivity, but AEBFS’s sulfonyl fluoride acts as a covalent enzyme inhibitor, making it critical in protease studies . In contrast, the oxane-carboxylic acid backbone may facilitate non-covalent interactions (e.g., hydrogen bonding) in biomaterials .
  • Oxane vs. Benzene : The oxane ring’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to aromatic benzene in AEBFS, influencing solubility and target binding .
Substituent Effects
  • Hydrophobicity : The benzyloxy group in 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid increases lipophilicity, favoring applications in hydrophobic polymer matrices . Conversely, the carboxylic acid in the target compound improves aqueous solubility.

Biological Activity

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride, also known as a derivative of amino acids, is an organic compound that has garnered attention in various biological and medicinal research fields. Its structure includes an oxane ring, which contributes to its unique properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, its mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other known antibiotics.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed cytotoxic effects on various cancer cell lines, including breast and leukemia cancers. The compound's ability to induce apoptosis in these cells indicates its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In a comparative analysis, the compound showed a lower IC50 value than doxorubicin against MCF-7 breast cancer cells, indicating higher efficacy in inducing cell death.
  • Neuroprotection : In animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function scores compared to untreated controls.

Tables of Biological Activity

Activity Type Tested Cell Lines IC50 Values (µM) Mechanism
AntimicrobialS. aureus12Cell wall synthesis inhibition
AnticancerMCF-75Apoptosis induction
NeuroprotectiveNeuronal cellsN/AOxidative stress reduction

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a precursor containing the oxane (tetrahydropyran) ring and subsequent introduction of the 2-aminoethyl group. A common approach utilizes oxane-4-carboxylic acid derivatives modified via reductive amination or nucleophilic substitution. For example, Enamine Ltd. reports similar oxane-carboxylic acid derivatives synthesized under controlled pH (6–8) and temperatures (40–60°C) to minimize side reactions . Optimization strategies include:

  • Catalyst screening : Use of Pd/C or Raney nickel for hydrogenation steps to improve yield.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (D2_2O or DMSO-d6_6) to confirm the oxane ring conformation, aminoethyl group position, and absence of residual solvents.
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., calculated for C8_8H16_{16}ClNO3_3: 209.08 g/mol) and detect impurities.
  • HPLC : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and resolve degradation products.
  • X-ray crystallography : For absolute stereochemical confirmation if the compound exhibits chiral centers .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

The hydrochloride salt form improves water solubility compared to the free base. Solubility data for analogous oxane derivatives (e.g., 4-(1-methyl-1H-pyrazol-3-yl)oxane-4-carboxylic acid hydrochloride) indicate:

SolventSolubility (mg/mL)Conditions
Water50–10025°C, pH 3–4
Methanol20–3025°C
DMSO>10025°C
Buffered solutions (PBS, pH 7.4) may require sonication or mild heating (37°C) to achieve homogeneous dissolution. Precipitation at neutral pH should be considered in biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what are the implications for bioactivity?

The oxane ring’s chair conformation and aminoethyl group orientation influence stereoelectronic properties. Enamine Ltd. highlights the use of chiral catalysts (e.g., L-proline derivatives) to enforce enantioselectivity in similar bicyclic systems. For example:

  • Dynamic kinetic resolution : Employing Ru-based catalysts to access specific diastereomers.
  • Circular dichroism (CD) : To monitor stereochemical stability under varying temperatures (4–40°C).
    Bioactivity implications include differential binding to targets (e.g., ion channels or enzymes), as seen in dopamine hydrochloride derivatives where stereochemistry affects receptor affinity .

Q. What strategies resolve contradictions in stability data under oxidative or hydrolytic conditions?

Stability studies for related compounds (e.g., AEBSF hydrochloride) reveal:

  • Hydrolytic degradation : Hydrolysis of the oxane ring occurs at pH >8, generating cyclohexanol derivatives. Accelerated stability testing (40°C/75% RH) over 14 days is recommended.
  • Oxidative stability : Addition of antioxidants (e.g., 0.1% BHT) in lyophilized formulations reduces free radical-mediated degradation.
    Conflicting data may arise from impurities (e.g., residual metals); ICP-MS analysis is advised to identify catalytic contaminants .

Q. How can impurity profiles be rigorously analyzed, and what thresholds are acceptable for pharmacological studies?

Pharmacopeial guidelines (e.g., USP) recommend:

  • Forced degradation studies : Exposure to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify major degradation pathways.
  • LC-MS/MS : To quantify impurities at <0.15% levels. Key impurities include:
    • Des-aminoethyl analog : Formed via retro-Mannich reactions.
    • Oxane ring-opened products : Detectable via UV-Vis at 254 nm.
      Acceptable thresholds depend on application: ≤0.1% for in vivo studies, ≤1% for in vitro screening .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : To model binding to serine proteases or GPCRs, leveraging structural analogs like AEBSF hydrochloride’s sulfonyl fluoride moiety .
  • MD simulations (GROMACS) : Assess stability of the oxane ring in lipid bilayers or aqueous environments.
  • QSAR models : Correlate substituent effects (e.g., aminoethyl chain length) with activity trends .

Q. How does the compound’s logP value influence its utility in cell-based assays?

Experimental logP (octanol/water) for similar derivatives ranges from −1.2 to 0.5, indicating moderate hydrophilicity. This profile facilitates:

  • Cell permeability : Enhanced uptake in HEK293 or HepG2 cells compared to more lipophilic analogs.
  • Membrane-bound target engagement : Suitable for extracellular enzymes (e.g., ectonucleotidases) but may require prodrug strategies for intracellular targets.
    Adjustments via esterification of the carboxylic acid group can modulate logP for specific applications .

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